molecular formula C12H16 B1297099 1-Ethynyladamantane CAS No. 40430-66-8

1-Ethynyladamantane

Cat. No. B1297099
CAS RN: 40430-66-8
M. Wt: 160.25 g/mol
InChI Key: KJNCIYYNPLWHDW-UHFFFAOYSA-N
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Patent
US04849565

Procedure details

The Stetter and Goebel reference, also cited above, discloses the synthesis of 1-ethynyladamantane from 1-bromoadamantane in good yield. We repeated that procedure with minor modifications by reacting 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to give the 2,2-dibromoethyl derivative, then dehydrobrominating that derivative in situ with potassium t-butoxide in triethylene glycol to give 1-ethynyladamantane in 60% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+]>C(O)COCCOCCO>[C:1]([C:2]12[CH2:5][CH:3]3[CH2:1][CH:2]([CH2:5][CH:1]([CH2:2]3)[CH2:3]1)[CH2:3]2)#[CH:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCOCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.